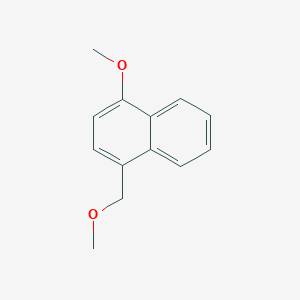
1-Methoxy-4-(methoxymethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features methoxy and methoxymethyl substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(methoxymethyl)naphthalene can be synthesized through several methods. One common approach involves the methylation of 1-methoxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(methoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-Methoxy-4-(methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-4-(methoxymethyl)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, influencing their activity. The methoxy and methoxymethyl groups can enhance its binding affinity and selectivity towards these targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
1-Methoxynaphthalene: Lacks the methoxymethyl group, resulting in different chemical properties.
4-Methoxynaphthalene: Similar structure but with a different substitution pattern.
1-Methoxy-4-nitronaphthalene: Contains a nitro group instead of a methoxymethyl group.
Uniqueness: 1-Methoxy-4-(methoxymethyl)naphthalene is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual substitution pattern can lead to unique applications and functionalities in various fields.
Properties
CAS No. |
112929-92-7 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-methoxy-4-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C13H14O2/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3 |
InChI Key |
XQYDBEBIQTYOCC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C2=CC=CC=C12)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















